molecular formula C7H2BrF4NO3 B1380029 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride CAS No. 1445995-81-2

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride

Cat. No.: B1380029
CAS No.: 1445995-81-2
M. Wt: 303.99 g/mol
InChI Key: MWZVZNTWIAKZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride is a sophisticated multifunctional building block designed for advanced chemical synthesis and drug discovery research. This compound integrates four distinct functional handles—bromo, fluoro, hydroxy, and nitro groups on a benzotrifluoride core—making it an exceptionally versatile intermediate for constructing complex target molecules. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and materials science. Introducing fluorine atoms into molecules is a established strategy to modulate their physical, metabolic stability, and bioavailability, with about 30% of modern pharmaceuticals containing fluorine . The benzotrifluoride scaffold is a privileged structure in the development of agrochemicals and pharmaceuticals. This reagent is strategically designed for use in cross-coupling reactions, such as Negishi or Suzuki couplings , where the bromo group can act as a leaving agent. This allows researchers to fuse the scaffold with other aromatic systems to create novel, complex structures . The concurrent presence of the nitro group offers additional pathways for chemical manipulation, including reduction to an aniline or serving as an electron-withdrawing group to influence the electronics of the aromatic ring. Primary Research Applications: Fluorinated Amino Acid Synthesis: Serves as a key precursor for the synthesis of complex, unnatural fluorine-containing aromatic amino acids via metal-catalyzed cross-coupling. Such amino acids are valuable for probing biosynthetic pathways via 19F NMR and for modulating the properties of peptides and proteins . Pharmaceutical Intermediates: Used in the development of potential fluorinated drugs, including anti-HIV, anti-inflammatory, and anticancer agents . Advanced Material Precursors: Can be utilized to synthesize novel diamine monomers for high-performance polyimides, which exhibit excellent thermal stability and solubility . Bioprobe Development: The unique fluorine signature makes it a candidate for creating photochemically active reagents for cross-linking biopolymers . Warning: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO3/c8-2-1-3(13(15)16)6(14)4(5(2)9)7(10,11)12/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVZNTWIAKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, the nitro group can undergo reduction to form amines, which can further react with other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride can be contrasted with related halogenated benzotrifluorides and substituted aromatics. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Key Properties/Applications
This compound C₇H₂BrF₄NO₃ Br (3), F (2), OH (6), NO₂ (5) High reactivity, potential drug intermediate
3-Bromo-5-fluoro-4-nitrobenzotrifluoride C₇H₂BrF₄NO₂ Br (3), F (5), NO₂ (4), CF₃ (1) Electron-deficient, used in agrochemical synthesis
3-Bromo-2-fluorobenzotrifluoride C₇H₃BrF₄ Br (3), F (2), CF₃ (1) Lipophilic, intermediate for fluorinated polymers
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ Br (5), F (4), OH (2), CHO (1) Precursor for fluorescent dyes
3-Bromo-6-fluoro-2-methylpyridine C₆H₄BrFN Br (3), F (6), CH₃ (2) Ligand in catalysis

Key Comparative Insights

Substituent Positioning and Reactivity: The hydroxyl (-OH) and nitro (-NO₂) groups in this compound increase its acidity (pKa ~8–10) compared to non-hydroxylated analogs like 3-bromo-5-fluoro-4-nitrobenzotrifluoride. This enhances solubility in polar solvents (e.g., DMSO, methanol) . The absence of a hydroxyl group in 3-bromo-2-fluorobenzotrifluoride reduces its hydrogen-bonding capacity, favoring applications in hydrophobic matrices .

Electronic Effects :

  • The nitro group at position 5 in the main compound creates a strong electron-withdrawing effect, stabilizing negative charges during nucleophilic substitution. This contrasts with 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where the aldehyde group directs electrophilic attacks to the ortho/para positions .

Biological Activity: Fluorinated analogs like MeOBrFUdR (5-bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine) demonstrate that fluorine and bromine substituents prolong metabolic stability, as seen in the persistence of FUdR in clinical studies .

Synthetic Utility: The trifluoromethyl group in benzotrifluorides enhances resistance to oxidative degradation compared to non-fluorinated analogs. For example, 3-bromo-6-fluoro-2-methylpyridine is less stable under harsh conditions due to the absence of -CF₃ .

Research Findings and Gaps

  • Thermal Stability: Limited data exist on the thermal decomposition of this compound. Comparative studies with 3-bromo-5-fluoro-4-nitrobenzotrifluoride suggest that nitro groups lower decomposition thresholds (~200°C) .
  • Solubility : The hydroxyl group improves aqueous solubility (estimated logP ~1.5) compared to 3-bromo-2-fluorobenzotrifluoride (logP ~2.8) .
  • Toxicity: No acute toxicity data are available for the main compound, but brominated aromatics generally exhibit moderate ecotoxicity (e.g., LC50 >100 mg/L in aquatic models) .

Biological Activity

3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride (CAS No. 1445995-81-2) is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, featuring multiple functional groups, suggests a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A bromine atom at the 3-position.
  • A fluorine atom at the 2-position.
  • A hydroxy group at the 6-position.
  • A nitro group at the 5-position.
  • A trifluoromethyl group, enhancing its lipophilicity.

The molecular formula is C7H3BrF3N2O3C_7H_3BrF_3N_2O_3, and its molecular weight is approximately 295.01 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing nitro and hydroxy groups have been shown to inhibit bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound's ability to interact with cellular mechanisms suggests potential anticancer activity. In vitro studies have demonstrated that structurally similar compounds can induce apoptosis in cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The nitro group may undergo reduction within cells, generating reactive intermediates that can damage cellular components.
  • The hydroxy group can participate in hydrogen bonding with biological targets, potentially altering enzyme activity or receptor binding affinity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of MRSA growth
AnticancerInduction of apoptosis in cancer cells
CytotoxicityLow toxicity profile in normal cells

Case Study: Antimicrobial Evaluation

In a study evaluating various derivatives of nitro-substituted phenols, compounds similar to this compound showed significant activity against M. tuberculosis strains. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both drug-sensitive and resistant strains . This finding indicates that further exploration into this compound could yield promising results for developing new antitubercular agents.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride, and how does substitution pattern influence yield?

The synthesis of polyhalogenated benzotrifluorides typically involves sequential electrophilic aromatic substitution (EAS) or directed metallation strategies. For example, nitration and bromination reactions on fluorinated benzotrifluoride precursors require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C for nitration, Br₂/FeBr₃ for bromination). The presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) deactivates the ring, necessitating harsher conditions but improving regioselectivity . Yield optimization may depend on the order of substituent introduction; bromination before nitration often minimizes side reactions due to steric hindrance .

Q. How should researchers purify and characterize this compound to ensure >95% purity?

Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods:

  • ¹H/¹³C NMR : The -CF₃ group causes distinct splitting patterns (e.g., quartets in ¹⁹F NMR at ~-60 ppm) .
  • MS (EI) : Look for molecular ion peaks at m/z 326 (M⁺) and fragments corresponding to Br (79/81) and NO₂ (46) .
  • FT-IR : Confirm hydroxyl (-OH stretch ~3200 cm⁻¹) and nitro (-NO₂ asymmetric stretch ~1520 cm⁻¹) groups .

Q. What are the critical storage conditions to prevent decomposition?

Store at 0–6°C in amber vials under inert gas (Ar/N₂) to mitigate hydrolysis of the -CF₃ group and photodegradation of the nitro moiety. Degradation products may include dehalogenated derivatives or quinone-like structures, detectable via TLC .

Advanced Research Questions

Q. How do competing electronic effects (e.g., -OH vs. -NO₂) influence regioselectivity in further functionalization?

The -OH group is a strong ortho/para-directing activator, while -NO₂ and -CF₃ are meta-directing deactivators. Computational studies (DFT at B3LYP/6-311+G(d,p)) suggest that the C-4 position (relative to -OH) is most electrophilic due to resonance donation from -OH, overriding the deactivating effects of -CF₃ and -NO₂. Experimental validation via Suzuki-Miyaura coupling at C-4 with arylboronic acids (e.g., 4-fluorophenylboronic acid) shows >70% yield under Pd(PPh₃)₄ catalysis .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Contradictions in solubility (e.g., moderate solubility in DMSO but poor in methanol) arise from the compound’s amphiphilic nature. Use Hansen solubility parameters:

  • δD (dispersion) : 18.2 MPa¹/² (CF₃ contribution).
  • δH (hydrogen bonding) : 8.5 MPa¹/² (-OH and -NO₂).
    Optimal solvents like THF (δD=16.8, δH=5.7) balance these interactions. Experimental validation via turbidimetry shows THF dissolves 25 mg/mL at 25°C, while DMSO dissolves 50 mg/mL .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic aromatic substitution (SNAr)?

SNAr with amines (e.g., piperidine) at C-2 (fluoro position) may produce nitro-reduction byproducts (e.g., hydroxylamine derivatives) due to electron-deficient aromatic systems facilitating single-electron transfer (SET) pathways. LC-MS/MS analysis reveals trace nitroso intermediates (m/z 310). Mitigation strategies include using milder bases (K₂CO₃ vs. NaH) and lower temperatures (40°C vs. reflux) .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature?

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C for 24h. Monitor degradation via HPLC; acidic conditions (pH < 3) hydrolyze -CF₃ to -COOH, while alkaline conditions (pH > 10) deprotonate -OH, accelerating nitro group elimination .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset (~180°C). Isothermal studies at 100°C show <5% degradation over 8h .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

  • DFT Calculations : Gaussian 16 with PCM solvent models to map electrostatic potential surfaces and Fukui indices for electrophilic/nucleophilic sites.
  • Machine Learning : Train models on PubChem data (e.g., Hammett σ values for substituents) to predict coupling reaction yields .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 120°C vs. 135°C)?

Variations arise from polymorphic forms or impurities. Perform DSC to identify endothermic peaks corresponding to pure crystals (sharp peak at 132°C). Recrystallize from ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph .

Q. Why do different studies report conflicting bioactivity results for structurally similar analogs?

Subtle changes in substituent positioning (e.g., 3-Bromo-5-nitro vs. 5-Bromo-3-nitro isomers) alter binding affinities. Use molecular docking (AutoDock Vina) with protein targets (e.g., CYP450 isoforms) to correlate regiochemistry with activity. Validate via enzymatic assays (IC₅₀ differences of 10–100 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.